O-Acetyl-L-Threonine
Overview
Description
O-Acetyl-L-Threonine is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other amino acids, possibly acting as a substrate, inhibitor, or modulator .
Biochemical Pathways
It’s reasonable to assume that it may be involved in amino acid metabolism or other related pathways .
Pharmacokinetics
As with many other compounds, factors such as solubility, stability, and molecular size would likely influence its bioavailability .
Result of Action
Given its structure, it might influence protein synthesis or other cellular processes involving amino acids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (2S,3R)-3-Acetoxy-2-aminobutanoic acid .
Properties
IUPAC Name |
(2S,3R)-3-acetyloxy-2-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVSRIMJZNIFHS-WUJLRWPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587325 | |
Record name | O-Acetyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-42-9 | |
Record name | O-Acetylthreonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017012429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Acetyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-ACETYLTHREONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ABK2S28W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of O-Acetyl-L-Serine (OAS) and how does it relate to O-Acetyl-L-Threonine?
A: O-Acetyl-L-Serine (OAS) plays a crucial role as an extracellular signaling molecule in bacteria like Providencia stuartii and Escherichia coli []. It functions by activating specific genes, some of which are regulated by CysB, a transcriptional activator requiring N-acetyl-l-serine (NAS) as a coactivator []. Interestingly, research has shown that only OAS, and not this compound or N-acetyl-l-threonine, could activate the cma37::lacZ fusion, indicating a high level of specificity []. This suggests a potential interaction between the OAS signaling pathway and threonine metabolism, warranting further investigation.
Q2: How does the structure of poly-O-acetyl-L-threonine relate to its optical properties?
A: Poly-O-acetyl-L-threonine adopts a β-conformation in various solvents and in the solid state []. This conformation contributes to its unique optical rotatory properties. For example, in a 2-chloroethanol–dichloromethane mixture, the β-form of poly-O-acetyl-L-threonine exhibits a Cotton effect at 230 mμ []. This specific optical behavior is attributed to the chiral centers within the poly-O-acetyl-L-threonine structure, highlighting the importance of stereochemistry in its physicochemical properties.
Q3: Can this compound be synthesized from L-threonine, and if so, what is the significance of this reaction?
A: Yes, this compound can be incorporated into peptides using L-threonine as a starting point []. This synthesis is particularly relevant in studying structure-activity relationships of biologically active peptides like bradykinin []. By substituting the native L-serine at the 6th position with this compound, researchers can investigate how this modification affects the peptide's interaction with its target and its overall biological activity []. This approach is valuable for understanding the impact of subtle structural changes on peptide function.
Q4: Beyond its use in peptide synthesis, are there other applications for this compound derivatives?
A: Yes, derivatives of this compound, like N-Tosyl-O-acetyl-L-threonine anilide, have shown potential in organic synthesis []. This compound can be further modified through reactions with acetic acid or formaldehyde in the presence of boron trifluoride catalyst []. These reactions lead to the formation of 1,3-oxazolidine and 1,3-oxazine derivatives, which are valuable heterocyclic compounds with applications in medicinal chemistry and materials science []. This highlights the versatility of this compound derivatives as building blocks for more complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.